2-Aminocyclopentan-1-one

Overview

Description

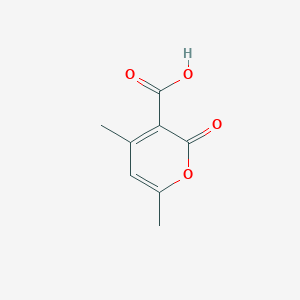

2-Aminocyclopentan-1-one, also known as ACP, is a cyclic amino ketone that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. ACP is a white to off-white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Metabotropic Receptor Research

- Trans-ACPD in Purkinje Neurons : Trans-ACPD, a metabotropic receptor agonist, has been researched for its effect on calcium mobilization and inward current in cultured cerebellar Purkinje neurons. This research contributes to our understanding of metabotropic glutamate receptors in neuronal communication (Linden, Smeyne, & Connor, 1994).

Tumor Cell Research

- Distribution in Cancerous Mice : Studies involving the distribution of 1-aminocyclopentane carboxylic acid in normal and cancerous mice found selective concentration by the pancreas, bone marrow, and tumor cells, indicating potential applications in cancer research (Berlinguet, Bégin, & Babineau, 1962).

Synthesis and Chemical Properties

- Stereospecific Synthesis : The stereospecific synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, a selective agonist of metabotropic glutamate receptors, highlights the chemical properties and synthesis techniques of related compounds (Ma, Ma, & Dai, 1997).

Pharmacological Characterization

- Analogs of ACPD : Research on the synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids has provided tools to discriminate between metabotropic glutamate receptor subtypes, contributing to the field of neuropharmacology (Acher et al., 1997).

Tumor Imaging

- Positron Emission Tomography : 1-Aminocyclopentane C-11-carboxylic acid has been used in positron emission computed tomography, showing high affinity for malignant tumors. This suggests its potential application in noninvasive tumor imaging (Hübner et al., 1981).

Immunopharmacology

- Immunopharmacologic Effects : Cycloleucine (1-aminocyclopentane carboxylic acid) has demonstrated activity in preventing signs of experimental allergic encephalomyelitis and adjuvant arthritis, offering insights into its immunopharmacologic spectrum and potential mechanisms (Rosenthale, Datko, Kassarich, & Rosanoff, 1972).

RNA Methylation

- RNA Methylation Inhibition : Cycloleucine has been shown to inhibit RNA methylation significantly in infected chicken embryo fibroblasts, contributing to our understanding of RNA processing and function (Dimock & Stoltzfus, 1979).

Amino Acid Pharmacology

- Amino Acid Pharmacology : Research on 1-aminocyclopentane-1-carboxylic acid and related compounds has explored their tumour growth inhibitory activity and toxicity, shedding light on their pharmacological properties (Connors, Elson, Haddow, & Ross, 1960).

Future Directions

properties

IUPAC Name |

2-aminocyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c6-4-2-1-3-5(4)7/h4H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPWUNNYJOLFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid](/img/structure/B3261065.png)

![Spiro[cycloheptane-1,9'-fluorene]](/img/structure/B3261071.png)

![1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester](/img/structure/B3261091.png)

![8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid](/img/structure/B3261138.png)